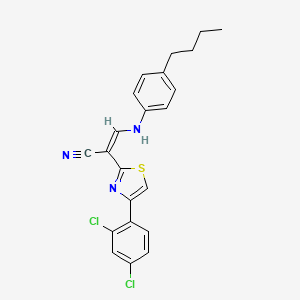![molecular formula C11H14N2O4 B2565311 2-Hydroxy-4-{[(propan-2-yl)carbamoyl]amino}benzoic acid CAS No. 144835-24-5](/img/structure/B2565311.png)
2-Hydroxy-4-{[(propan-2-yl)carbamoyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Hydroxy-4-{[(propan-2-yl)carbamoyl]amino}benzoic acid” is a chemical compound with the molecular formula C11H14N2O4 . It has a molecular weight of 238.24 .
Molecular Structure Analysis
The molecular structure of “2-Hydroxy-4-{[(propan-2-yl)carbamoyl]amino}benzoic acid” consists of a benzoic acid group, an amino group, and a carbamoyl group . Detailed structural analysis would require more specific resources such as NMR, HPLC, LC-MS, UPLC & more .Chemical Reactions Analysis
The compound, like other benzylic compounds, can undergo various reactions including free radical bromination, nucleophilic substitution, and oxidation . The exact reactions that this compound undergoes would depend on the reaction conditions and the presence of other reactants.Scientific Research Applications
Antioxidant, Antimicrobial, and Cytotoxic Activity
Natural carboxylic acids, including benzoic acid derivatives, possess biological activities such as antioxidant, antimicrobial, and cytotoxic properties. The structure of these compounds, including the number of hydroxyl groups and conjugated bonds, correlates with their bioactivity. For instance, compounds with a higher number of hydroxyl groups and conjugated bonds exhibit more significant antioxidant activity. The antimicrobial properties vary depending on the microbial strain and experimental conditions, with some derivatives showing potent activity against certain strains. The cytotoxic potential, influenced by the presence of hydroxyl groups, suggests potential applications in cancer research (Godlewska-Żyłkiewicz et al., 2020).
Hydroxycinnamic Acids and Derivatives
Hydroxycinnamic acids (HCAs) and their derivatives, closely related to 2-Hydroxy-4-{[(propan-2-yl)carbamoyl]amino}benzoic acid, have been studied for their in vitro antioxidant activity. The structural features of these compounds, such as the presence of an unsaturated bond on the side chain and modifications to the aromatic ring or carboxylic function, significantly influence their antioxidant activity. These studies can inform the design of more potent antioxidant molecules for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Environmental Stability and Degradation
Research on the stability and degradation of related compounds, such as nitisinone (NTBC), provides insights into the environmental and metabolic stability of benzoic acid derivatives. Studies employing techniques like LC-MS/MS reveal how these compounds degrade under various conditions, producing stable by-products. This information is crucial for understanding the environmental impact and potential risks associated with the medical application of such compounds (Barchańska et al., 2019).
Antimicrobial Potential of Chitosan
Chitosan, a biopolymer with a unique chemical structure, exhibits antimicrobial activity, making it a candidate for use in food and pharmaceutical formulations. The antimicrobial mode of action of chitosan and its potential as an ingredient in antimicrobial systems are areas of active research. Understanding these mechanisms can enhance the application of chitosan in combating microbial growth (Raafat & Sahl, 2009).
Pharmacokinetic Analysis
Pharmacokinetic analyses of benzoic acid in different species, including rats, guinea pigs, and humans, are essential for understanding dietary exposures and interspecies variability. Such studies, focusing on the metabolism of benzoic acid to its derivatives and assessing internal exposures under various dosing schemes, provide insights into the safety and efficacy of benzoic acid as a food and feed additive (Hoffman & Hanneman, 2017).
properties
IUPAC Name |
2-hydroxy-4-(propan-2-ylcarbamoylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-6(2)12-11(17)13-7-3-4-8(10(15)16)9(14)5-7/h3-6,14H,1-2H3,(H,15,16)(H2,12,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYCORUXQAZWHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC(=C(C=C1)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-{[(propan-2-yl)carbamoyl]amino}benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

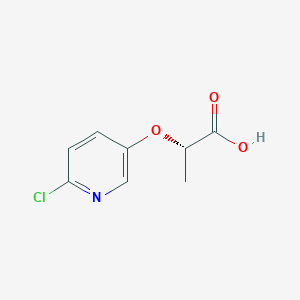
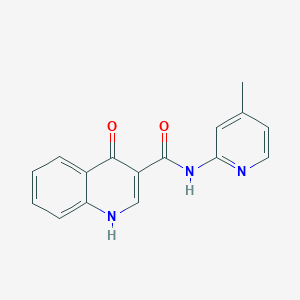

![[2-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B2565234.png)
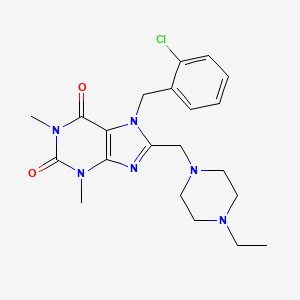
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pentyloxy)benzamide hydrochloride](/img/structure/B2565236.png)
![2-(Bromomethyl)-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2565237.png)
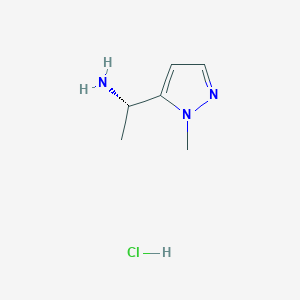
![1-Acetyl-4-[3-(3,5-dimethylpyrazolyl)-2-hydroxypropoxy]-3-methoxybenzene](/img/structure/B2565239.png)

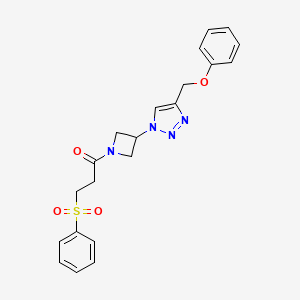
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2565247.png)
![6-[4-(1-Methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2565250.png)
